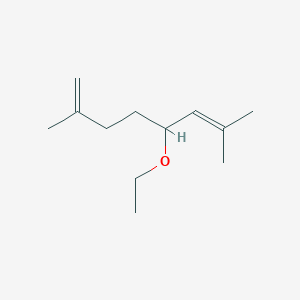
5-Ethoxy-2,7-dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,7-dimethylocta-1,6-diene typically involves the etherification of linalool. One common method is the reaction of linalool with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of linalool and ethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under acidic or basic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2,7-dimethylocta-1,6-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but lacks the ethoxy group.
Geraniol: Another terpene alcohol with a similar structure but differs in the position of double bonds and functional groups.
Citronellol: A related compound with a similar structure but has a hydroxyl group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2,7-dimethylocta-1,6-diene is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances its solubility in organic solvents and modifies its reactivity in chemical reactions .
Propiedades
Número CAS |
54009-86-8 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
5-ethoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-13-12(9-11(4)5)8-7-10(2)3/h9,12H,2,6-8H2,1,3-5H3 |
Clave InChI |
XYKPXCNRSGMARP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC(=C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


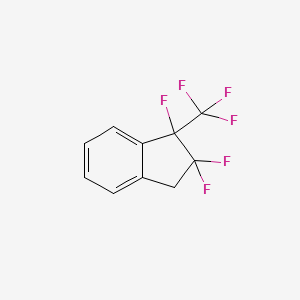

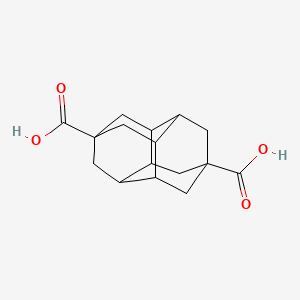

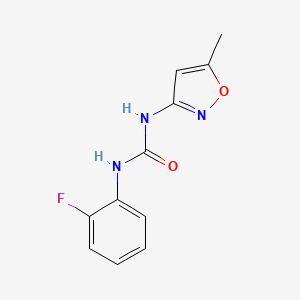
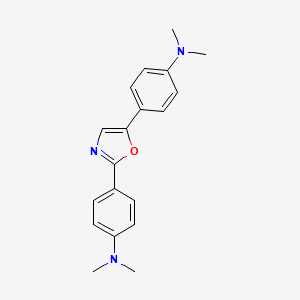
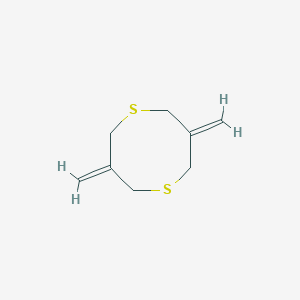
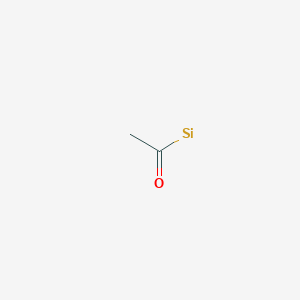
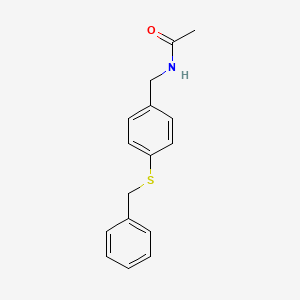
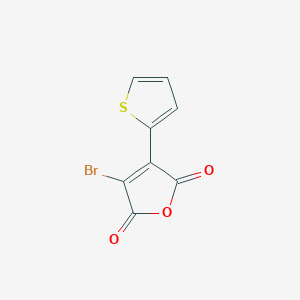
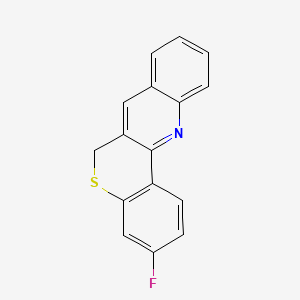
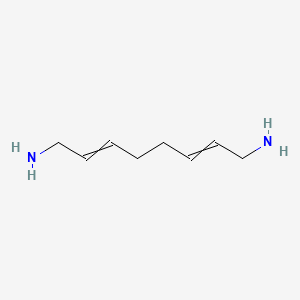
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

